molecular formula C16H12BrClN2O3S2 B2709346 N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide CAS No. 339105-51-0

N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide

Cat. No.: B2709346
CAS No.: 339105-51-0
M. Wt: 459.76
InChI Key: XPDSRJRMFHLRGP-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research, designed around a versatile molecular scaffold. The compound integrates two pharmacologically active motifs: a benzenesulfonamide group and a 2-chlorothiazole ring. The benzenesulfonamide moiety is a privileged structure in drug discovery, known for its ability to interact with various enzymes and receptors. This feature is found in compounds targeting a wide range of conditions, and research into benzenesulfonamide derivatives has shown potential for the development of therapeutic agents for neurological disorders, with some analogues acting as modulators of voltage-gated sodium channels . The 2-chlorothiazole unit is a key heterocycle that enhances the molecule's drug-like properties and is prevalent in numerous bioactive molecules. The thiazole ring is a standalone moiety contributing to the development of various drugs and biologically active agents, with applications spanning from anticancer to antimicrobial activities . This specific structural combination suggests potential for investigating its effects on various biological pathways. Researchers can utilize this compound as a key intermediate or molecular probe for developing novel enzyme inhibitors, studying cell signaling processes, or as a building block in the synthesis of more complex chemical entities for high-throughput screening campaigns. Its structure offers opportunities for further synthetic modification, making it a valuable asset for structure-activity relationship (SAR) studies in hit-to-lead optimization projects. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O3S2/c17-11-2-1-3-12(8-11)20-25(21,22)15-6-4-13(5-7-15)23-10-14-9-19-16(18)24-14/h1-9,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDSRJRMFHLRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorothiazolyl Group: The chlorothiazolyl group is introduced via nucleophilic substitution reactions.

    Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group is formed by reacting a sulfonyl chloride with an amine.

    Coupling Reactions: The final step involves coupling the bromophenyl group with the chlorothiazolyl and benzenesulfonamide moieties using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromophenyl and chlorothiazolyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide exhibit significant antimicrobial activity. The sulfonamide component is known for its ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. In vitro studies have shown that related compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) often in the low µg/mL range .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that thiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, derivatives of similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and melanoma . The mechanism of action may involve modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Anticonvulsant Activity

Preliminary investigations into the anticonvulsant effects of related compounds have shown promise. A study reported that certain benzothiazole derivatives exhibited protective effects against seizures in animal models at doses as low as 50 mg/kg. This suggests that the compound may interact with neurotransmitter systems, potentially enhancing inhibitory neurotransmission.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate bromophenyl and thiazole precursors under controlled conditions to yield the target compound. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compound .

Antimicrobial Testing

A study evaluated the antimicrobial efficacy of thiazole derivatives similar to this compound against various bacterial strains. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 8 µg/mL.

Antitumor Efficacy

In vitro assays conducted by the National Cancer Institute revealed that certain benzothiazole derivatives showed GI50 values as low as 0.1 µM against melanoma cell lines, indicating strong potential for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Sulfonamides and Carboximidamides

A closely related compound, 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide (CAS 341967-76-8), replaces the sulfonamide group with a carboximidamide (-C(=NH)OH) moiety . However, the carboximidamide group may introduce additional hydrogen-bonding interactions, which could enhance target binding in specific contexts.

Another analog, 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]sulfonyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide, features dual thiazole-methoxy groups and a trifluoromethoxy-substituted aryl ring . The bis-thiazole structure likely increases molecular weight (MW) and lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility. The trifluoromethoxy group, being strongly electron-withdrawing, could modulate the sulfonamide’s acidity and electronic distribution, influencing receptor interactions .

Sulfonamides with Alternative Heterocycles

5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS 827593-21-5) replaces the thiazole with a triazole ring . Triazoles exhibit distinct electronic properties (e.g., stronger dipole moments) and metabolic resistance compared to thiazoles. The thiophene core in this compound may also alter π-π stacking interactions in biological targets.

2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide (CAS 792947-75-2) retains the sulfonamide group but substitutes the thiazole-methoxy benzene with a dibromo-phenoxy acetamide scaffold .

Substituent Effects on Bioactivity

  • Halogenation: The 3-bromophenyl group in the target compound vs. 3-chlorophenyl in 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide highlights the impact of halogen size.
  • Sulfonamide Nitrogen Modifications : The trifluoromethoxy phenyl group in the bis-thiazole analog introduces steric and electronic effects distinct from the 3-bromophenyl group, likely altering target selectivity.

Comparative Data Table

Compound Name Molecular Formula MW Key Substituents Notable Features
N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide C₁₆H₁₂BrClN₂O₃S₂ 458 3-Bromophenyl, 2-chloro-thiazole methoxy Sulfonamide core, moderate logP
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide C₁₁H₉ClN₂O₂S 284 Carboximidamide, 2-chloro-thiazole methoxy Enhanced H-bonding, lower acidity
Bis-thiazole sulfonamide C₂₅H₁₈Cl₂F₃N₃O₆S₃ 684 Dual thiazole-methoxy, trifluoromethoxy phenyl High lipophilicity, electron-withdrawing
5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide C₁₃H₁₀BrClN₄O₂S₂ 438 Triazole, thiophene, 3-chlorophenyl Triazole electronic effects

Research Findings and Implications

  • Thiazole vs. Triazole : Thiazole-containing compounds (e.g., the target molecule) may exhibit better metabolic stability than triazole analogs due to reduced susceptibility to oxidative degradation .
  • Halogenation : Bromine substituents enhance binding to hydrophobic enzyme pockets but may increase toxicity risks compared to chlorine .
  • Sulfonamide vs. Carboximidamide : Sulfonamides generally exhibit stronger acidity (pKa ~10), favoring ionization in physiological environments, while carboximidamides may improve cell permeability via neutral forms .

Biological Activity

N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide functional group, which is known for its diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound's structure can be broken down as follows:

  • Bromophenyl Group : Enhances lipophilicity and may influence biological interactions.
  • Thiazole Ring : Known for its role in various pharmacological activities.
  • Methoxy Group : Can affect the electronic properties and solubility of the compound.

The chemical formula is represented as C16H14BrClN2O3SC_{16}H_{14}BrClN_2O_3S.

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial activity:

CompoundMIC (mg/mL)Target Organism
4d6.72E. coli
4h6.63S. aureus
4a6.67Staphylococcus spp.

These findings highlight the potential of thiazole-containing sulfonamides in combating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory effects of this class of compounds have been demonstrated in various animal models. For example, compounds with similar structures have inhibited carrageenan-induced paw edema in rats significantly:

Time (h)Inhibition (%)
194.69
289.66
387.83

This suggests a robust anti-inflammatory profile that could be leveraged in therapeutic applications .

Anticancer Activity

Thiazole derivatives are also explored for their anticancer properties. Research has shown that certain thiazole-based compounds can induce apoptosis in cancer cell lines through various mechanisms, including modulation of cell cycle regulators and apoptosis-related proteins. For instance, studies indicate that specific substitutions on the thiazole ring can enhance cytotoxicity against cancer cells:

Compound IDIC50 (µM)Cell Line
Compound 13<10A-431 (epidermoid carcinoma)
Compound 14<10Jurkat (T-cell leukemia)

The presence of electron-withdrawing groups like chlorine at strategic positions enhances the anticancer activity of these compounds .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or inflammatory processes.
  • Cell Signaling Modulation : It can alter pathways involved in apoptosis and cell proliferation.
  • DNA Interaction : Some thiazole derivatives show potential in binding to DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antibacterial Activity : A recent study evaluated a series of thiazole-sulfonamide derivatives against various bacterial strains, demonstrating significant antibacterial activity comparable to standard antibiotics .
  • Anti-inflammatory Evaluation : Another research focused on the anti-inflammatory effects of related compounds using rat models, showing promising results that support further development for therapeutic use .
  • Anticancer Research : Investigations into the anticancer properties revealed that specific structural modifications could enhance efficacy against different cancer cell lines, indicating a structure-activity relationship (SAR) that could guide future drug design efforts .

Q & A

Q. What synthetic routes are recommended for N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide, and how are key intermediates optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Preparation of the (2-chloro-1,3-thiazol-5-yl)methanol intermediate via cyclization of thiourea derivatives with α-chloroketones under acidic conditions .
  • Step 2 : Etherification of 4-hydroxybenzenesulfonamide with the thiazole-methanol intermediate using Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution (K₂CO₃, DMF) to form the 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide core .
  • Step 3 : Bromination at the 3-position of the phenyl ring via electrophilic substitution (e.g., NBS in DCM) or coupling reactions (e.g., Suzuki-Miyaura with 3-bromophenylboronic acid) to introduce the 3-bromophenyl group .
  • Optimization : Reaction yields are improved by controlling stoichiometry (1:1.2 molar ratio for coupling steps) and using anhydrous solvents. Intermediate purity is verified via TLC and recrystallization .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Analysis : ¹H and ¹³C NMR spectra confirm the presence of the sulfonamide NH (~10 ppm), thiazole protons (δ 7.5–8.5 ppm), and methoxy group (δ 3.8–4.2 ppm). Coupling constants (e.g., J = 2.5 Hz for aromatic protons) distinguish substitution patterns .
  • IR Spectroscopy : Key peaks include sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving torsional angles (e.g., dihedral angle between benzene and thiazole rings ≈ 45°) and hydrogen-bonding networks (e.g., N-H···O=S interactions) .

Advanced Research Questions

Q. How can computational tools like Multiwfn predict electronic properties and reactive sites in this compound?

  • Methodological Answer :
  • Electrostatic Potential (ESP) Maps : Multiwfn calculates ESP surfaces to identify nucleophilic (negative potential) regions, such as the sulfonamide oxygen and thiazole nitrogen, which may interact with biological targets .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer tendencies. The thiazole ring often contributes to LUMO localization, suggesting electrophilic reactivity at the chlorine substituent .
  • Topological Analysis : Quantum Theory of Atoms in Molecules (QTAIM) reveals bond critical points (e.g., S-N bond with ρ ≈ 0.25 e·Å⁻³), validating covalent interactions .

Q. What strategies address challenges in resolving disordered solvent molecules or dynamic moieties in crystallographic studies?

  • Methodological Answer :
  • Disordered Solvents : Use SQUEEZE in PLATON to model electron density from disordered solvents, followed by refinement with isotropic displacement parameters in SHELXL .
  • Dynamic Moieties : Apply restraints (e.g., DFIX for bond lengths) to flexible groups like the methoxy chain. Twinning detection (via Hooft statistics) and merging equivalent reflections improve data quality .

Q. How is structure-activity relationship (SAR) analysis conducted to optimize target selectivity (e.g., NaV1.7 inhibition)?

  • Methodological Answer :
  • Analog Synthesis : Replace the 3-bromophenyl group with electron-withdrawing (e.g., -CF₃) or bulky substituents (e.g., cyclohexyl) to assess steric/electronic effects on binding .
  • Biological Assays : Patch-clamp electrophysiology measures IC₅₀ values against sodium channel subtypes (e.g., NaV1.7 vs. NaV1.5). SAR trends show that halogenated aryl groups enhance selectivity (e.g., 3-bromo improves NaV1.7 inhibition by ~10-fold vs. NaV1.5) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with voltage-sensing domains (e.g., π-π stacking with Phe-391 in NaV1.7), guiding further modifications .

Q. What methodologies assess metabolic stability and cytochrome P450 (CYP) inhibition risks?

  • Methodological Answer :
  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and measure remaining parent compound via LC-MS. Half-life (t₁/₂) <30 min indicates rapid metabolism .
  • CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) quantify IC₅₀ values. Structural alerts (e.g., lipophilic thiazole) are mitigated by introducing polar groups (e.g., -OH) to reduce CYP2D6 inhibition .

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